Cas no 34060-79-2 (Methyl 2,6-bis(trifluoromethyl)benzoate)

Methyl 2,6-bis(trifluoromethyl)benzoate structure
34060-79-2 structure
商品名:Methyl 2,6-bis(trifluoromethyl)benzoate
CAS番号:34060-79-2
MF:C10H6O2F6
メガワット:272.14384
CID:1084326
PubChem ID:22420073

Methyl 2,6-bis(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2,6-bis(trifluoromethyl)benzoate
    • benzoic acid, 2,6-bis(trifluoromethyl)-, methyl ester
    • LogP
    • 34060-79-2
    • methyl 2,6-bis-trifluoromethyl-benzoate
    • SCHEMBL1994212
    • インチ: InChI=1S/C10H6F6O2/c1-18-8(17)7-5(9(11,12)13)3-2-4-6(7)10(14,15)16/h2-4H,1H3
    • InChIKey: REVARYIIRMTKOD-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 272.02719840g/mol
  • どういたいしつりょう: 272.02719840g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 26.3Ų

Methyl 2,6-bis(trifluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015008062-1g
Methyl 2,6-bis(trifluoromethyl)benzoate
34060-79-2 97%
1g
$1579.40 2023-09-02
Alichem
A015008062-250mg
Methyl 2,6-bis(trifluoromethyl)benzoate
34060-79-2 97%
250mg
$480.00 2023-09-02
Alichem
A015008062-500mg
Methyl 2,6-bis(trifluoromethyl)benzoate
34060-79-2 97%
500mg
$855.75 2023-09-02

Methyl 2,6-bis(trifluoromethyl)benzoate 関連文献

  • 1. Electro-organic reactions. Part I. The cathodic cleavage in methanol solution of benzylic carbon–oxygen and carbon–fluorine bonds
    James P. Coleman,Naser-Ud-Din,Hans G. Gilde,James H. P. Utley,Basil C. L. Weedon,Lennart Eberson J. Chem. Soc. Perkin Trans. 2 1973 1903

Methyl 2,6-bis(trifluoromethyl)benzoateに関する追加情報

Methyl 2,6-bis(trifluoromethyl)benzoate (CAS No. 34060-79-2): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Methyl 2,6-bis(trifluoromethyl)benzoate, identified by its CAS number 34060-79-2, is a fluorinated aromatic ester that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and electronic properties. The presence of multiple trifluoromethyl groups imparts exceptional stability, lipophilicity, and metabolic resistance, making it a valuable building block for the synthesis of complex molecules.

The< strong>trifluoromethyl group is a well-documented pharmacophore that enhances the bioavailability and binding affinity of drug candidates. In recent years, the incorporation of this moiety into pharmaceutical compounds has been extensively studied for its ability to modulate enzyme activity and receptor interactions. Methyl 2,6-bis(trifluoromethyl)benzoate serves as a precursor in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

One of the most compelling applications of Methyl 2,6-bis(trifluoromethyl)benzoate is in the development of next-generation agrochemicals. The< strong>bis(trifluoromethyl) substitution pattern enhances the herbicidal and pesticidal properties of compounds derived from this intermediate. Recent studies have demonstrated its utility in creating novel formulations that exhibit improved efficacy while minimizing environmental impact.

In the realm of material science, Methyl 2,6-bis(trifluoromethyl)benzoate has been employed as a monomer in the synthesis of high-performance polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries. The< strong>trifluoromethyl groups contribute to the overall robustness of the polymer matrix by reinforcing intermolecular interactions.

The pharmaceutical industry has also leveraged Methyl 2,6-bis(trifluoromethyl)benzoate in the design of protease inhibitors. Proteases play a crucial role in various biological pathways, and their inhibition is often key to developing therapeutic strategies against diseases such as cancer and HIV. The< strong>bis(trifluoromethyl) groups enhance the binding affinity of these inhibitors to their target enzymes, leading to more potent and selective drug candidates.

In conclusion, Methyl 2,6-bis(trifluoromethyl)benzoate (CAS No. 34060-79-2) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on cutting-edge research projects. As our understanding of fluorinated compounds continues to evolve, it is likely that Methyl 2,6-bis(trifluoromethyl)benzoate will remain at the forefront of innovation in chemical biology and medicinal chemistry.

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